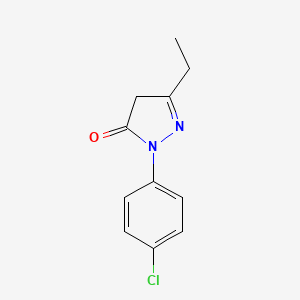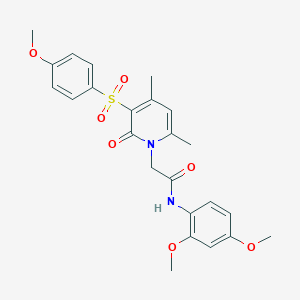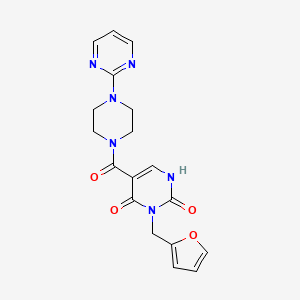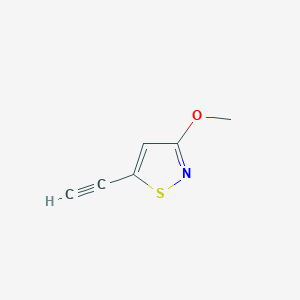
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a synthetic compound that is commonly referred to as CEPO. It is a pyrazolone derivative that has been found to have neuroprotective effects. This compound has been studied extensively in recent years due to its potential applications in the treatment of neurodegenerative diseases.
Scientific Research Applications
Antimicrobial and Anticancer Properties
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one derivatives demonstrate significant potential as antimicrobial and anticancer agents. Research indicates that certain synthesized compounds of this category show higher anticancer activity than doxorubicin, a reference drug. These compounds also display a range of antimicrobial activities, indicating their broad-spectrum potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
The synthesis processes of compounds containing 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one have been extensively studied. These processes involve various raw materials and conditions to achieve high yield and purity. This research is crucial for developing effective methods for producing these compounds for further study and potential applications (Zhang Heng-qian, 2015).
Structural Analysis and Molecular Interactions
In-depth structural analyses of these compounds have been conducted using methods like X-ray crystallography. These studies reveal details about molecular geometry, intermolecular interactions, and the overall stability of the compounds. This structural information is vital for understanding the properties and potential applications of these compounds (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009).
Potential in Electrochemistry
Research into the electrochemical properties of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one derivatives has been conducted. This includes studies on Cu(II) complexes of these compounds, which indicate interesting electrochemical behaviors and potential applications in this field (Nakum & Jadeja, 2018).
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system, where they regulate the release of histamine and other neurotransmitters .
Mode of Action
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one acts as an antagonist/inverse agonist at the histamine H3 receptor . This means it binds to the receptor and reduces its activity. By blocking the action of histamine at the H3 receptor, the compound increases the synthesis and release of histamine .
Biochemical Pathways
The increased histamine levels in the brain, resulting from the action of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, can affect various biochemical pathways. Histamine can bind to H1 receptors, which increases communication to neurons in brain regions important for sleep and wakefulness .
Result of Action
The action of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one leads to increased histamine levels in the brain. This can have various effects at the molecular and cellular level, potentially influencing sleep-wake cycles, cognitive function, and other neurological processes .
properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-8(12)4-6-10/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRHEJFKBYAOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide](/img/structure/B2411922.png)
![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)

![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)
![N-(1-Benzylpiperidin-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2411928.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)

![3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2411933.png)


![6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2411939.png)
![(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2411942.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)
